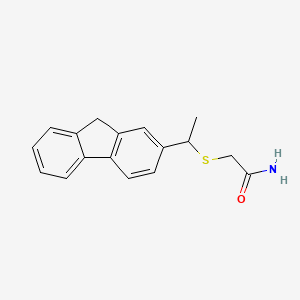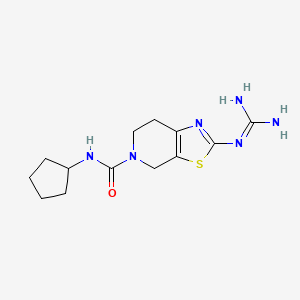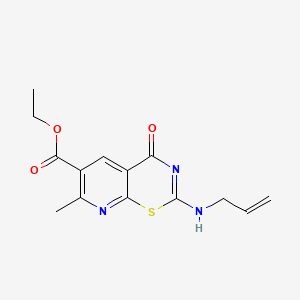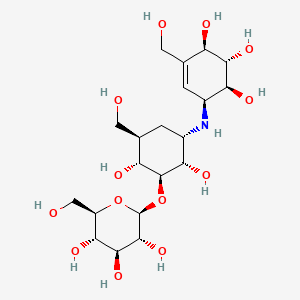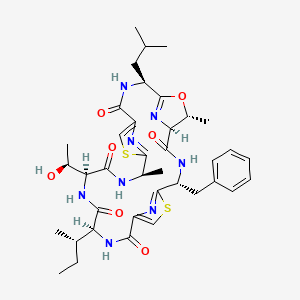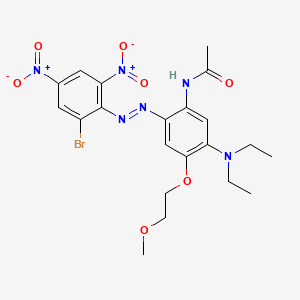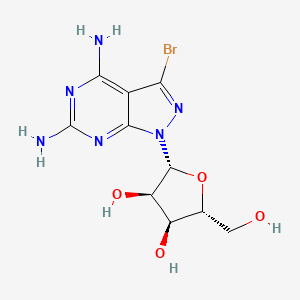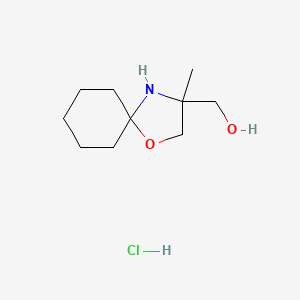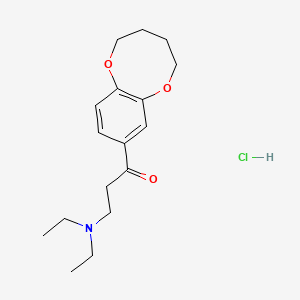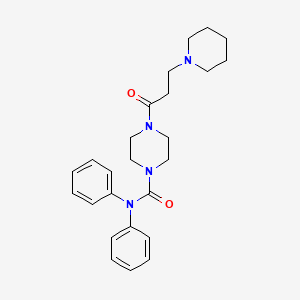
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a piperidine ring, and a diphenyl group, making it a unique structure with significant potential for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the diphenyl group. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the piperidine ring via nucleophilic substitution reactions.
Step 3: Attachment of the diphenyl group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures to facilitate reactions.
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the type of substitution.
Major Products Formed
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
- **1-Piperazinecarboxamide, 4-[5-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]pentyl]-N-amino]-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]-
Uniqueness
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
109376-94-5 |
|---|---|
Formule moléculaire |
C25H32N4O2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N,N-diphenyl-4-(3-piperidin-1-ylpropanoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H32N4O2/c30-24(14-17-26-15-8-3-9-16-26)27-18-20-28(21-19-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-13H,3,8-9,14-21H2 |
Clé InChI |
MMTPTWSDDDQENN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


